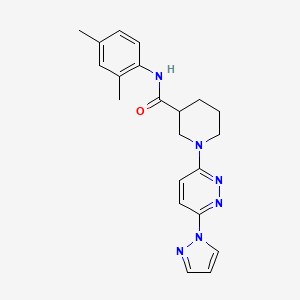

![molecular formula C21H16N4O B2962624 N-([2,4'-bipyridin]-3-ylmethyl)quinoline-2-carboxamide CAS No. 2034432-78-3](/img/structure/B2962624.png)

N-([2,4'-bipyridin]-3-ylmethyl)quinoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-([2,4’-bipyridin]-3-ylmethyl)quinoline-2-carboxamide” is a derivative of quinoline-carboxamide . Quinoline-carboxamide derivatives have been studied for their potential as anti-proliferative agents, apoptotic inducers, and Pim-1 kinase inhibitors . They have shown good anti-proliferative activities against several cell lines .

Synthesis Analysis

The synthesis of quinoline-2-carboxamide derivatives involves various protocols that have been reported in the literature . These include classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

Quinoline is a nitrogen-based heterocyclic aromatic compound with a benzene ring fused with a pyridine ring . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis

Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .Applications De Recherche Scientifique

Drug Design and Pharmacology

Quinoline derivatives are widely recognized for their broad spectrum of bioactivity, making them significant pharmacophores in drug design. The compound , with its bipyridine and carboxamide groups, may interact with various biological targets, offering potential therapeutic benefits. Researchers have been exploring such derivatives for their efficacy against diseases like cancer, where they may inhibit specific kinases or induce apoptosis in tumor cells .

Antimicrobial Applications

Some quinoline carboxamides exhibit potent activity against bacterial strains, including drug-resistant varieties. This compound could be investigated for its antimicrobial properties, potentially serving as a lead compound in the development of new antibiotics. Its efficacy against tuberculosis-causing bacteria has been a particular point of interest in recent studies .

Agricultural Chemistry

Quinoline derivatives have found applications in agrochemistry as well. They can be used to synthesize compounds with herbicidal or pesticidal properties. The structural features of N-([2,4’-bipyridin]-3-ylmethyl)quinoline-2-carboxamide might be tailored to interact with specific enzymes or receptors in pests and weeds, providing a targeted approach to crop protection .

Organic Synthesis and Catalysis

In synthetic organic chemistry, quinoline motifs are utilized as intermediates and catalysts. The compound’s structure could be involved in facilitating or undergoing various chemical reactions, contributing to the synthesis of complex organic molecules. Its potential as a catalyst in hydrogenation reactions has been hinted at in the literature .

Material Science

The electronic properties of quinoline make it a candidate for material science applications, particularly in the development of organic semiconductors and photovoltaic materials. The bipyridine moiety could play a role in charge transfer processes, which are crucial in these technologies .

Bio-Organometallic Chemistry

Quinoline carboxamides can act as ligands in bio-organometallic complexes. These complexes are studied for their reactivity and as models for biological systems. The compound could be used to form complexes with metals, which then might exhibit unique reactivity or catalytic properties relevant to biological processes .

Environmental Chemistry

Derivatives of quinoline are also explored for their role in environmental chemistry, particularly in the detoxification of pollutants. The compound could be part of systems designed to degrade or transform harmful chemicals, thus mitigating environmental pollution .

Chemical Sensing and Indicators

Due to the inherent fluorescence of quinoline compounds, they can be employed in chemical sensing. The compound could be part of sensors that detect specific ions or molecules, with applications ranging from industrial process monitoring to environmental testing .

Orientations Futures

The future directions in the study of quinoline-2-carboxamide derivatives could involve further exploration of their potential as anti-proliferative agents, apoptotic inducers, and Pim-1 kinase inhibitors . Additionally, more research could be conducted to improve the synthesis methods and to explore other potential applications of these compounds .

Propriétés

IUPAC Name |

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O/c26-21(19-8-7-15-4-1-2-6-18(15)25-19)24-14-17-5-3-11-23-20(17)16-9-12-22-13-10-16/h1-13H,14H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWAUMNGUPVIRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,4'-bipyridin]-3-ylmethyl)quinoline-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate](/img/structure/B2962546.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2962547.png)

![N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2962548.png)

![6-(4-Butylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2962549.png)

![N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride](/img/structure/B2962550.png)

![(2,4-Dimethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2962555.png)

![Imidazo[1,2-a]pyridine-8-carbohydrazide](/img/structure/B2962556.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2962560.png)